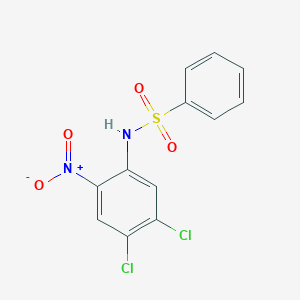

N-(4,5-dichloro-2-nitrophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(4,5-dichloro-2-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O4S/c13-9-6-11(12(16(17)18)7-10(9)14)15-21(19,20)8-4-2-1-3-5-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFMHMJKGWTAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326484 | |

| Record name | N-(4,5-dichloro-2-nitrophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596-36-7 | |

| Record name | N-(4,5-Dichloro-2-nitrophenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: WSR&MR CG DG FNW | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4,5-dichloro-2-nitrophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4,5-DICHLORO-2-NITROPHENYL)BENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO6L0EJM7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dichloro-2-nitrophenyl)benzenesulfonamide typically involves the nitration and halogenation of N-phenylbenzenesulfonamide. A novel route involves the metal-promoted tandem nitration and halogenation using reagents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate . This method is highly chemoselective and compatible with various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and halogenation processes, utilizing similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the efficient production of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dichloro-2-nitrophenyl)benzenesulfonamide undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted derivatives with various functional groups replacing the chlorine atoms.

Reduction Reactions: The major product is the corresponding amine derivative.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry

N-(4,5-dichloro-2-nitrophenyl)benzenesulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity due to the presence of electron-withdrawing groups allows it to participate in various chemical reactions:

- Substitution Reactions : This compound can undergo nucleophilic aromatic substitution due to its functional groups.

- Reduction Reactions : The nitro group can be reduced to an amino group under appropriate conditions.

- Oxidation Reactions : Can lead to the formation of sulfonic acids or other oxidized derivatives.

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Activity : Studies are ongoing to evaluate its effectiveness against various pathogens.

- Anticancer Properties : Investigations into its ability to inhibit cancer cell growth are being conducted, focusing on its interaction with specific molecular targets.

Medicine

The compound is being explored for therapeutic properties:

- Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases.

- Mechanism of Action : The interaction with enzymes or receptors may inhibit their activity, leading to potential therapeutic effects.

Industrial Applications

In industry, this compound is utilized in:

- Production of Dyes and Pigments : Its chemical properties allow it to be used as a precursor in dye synthesis.

- Chemical Manufacturing : It plays a role in producing other industrial chemicals due to its reactivity.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro tests demonstrated that the compound could inhibit the proliferation of certain cancer cell lines. Mechanistic studies suggested that it interferes with cell cycle progression, warranting further investigation into its anticancer properties.

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-2-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of benzenesulfonamides is highly dependent on substituent patterns. Below is a comparative analysis of key derivatives:

Key Comparative Insights

Enzyme Inhibition: The target compound’s nitro group may enhance binding to enzymes like HIV integrase (IN), as seen in styrylquinoline derivatives . However, bromo/ethoxy substituents (e.g., 6k, 6d) are more effective against BChE, suggesting target-specific substituent preferences . Chloro vs.

Antimicrobial Activity :

- Derivatives with chloro (e.g., Compound 11) and methyl-pyrimidinyl groups exhibit strong antimicrobial effects, whereas the target compound’s nitro group may shift activity toward viral targets (e.g., HIV) .

Anticancer Potential: Aromatic and sulfur-containing substituents (e.g., benzylthio in Compound 27) improve activity against non-small cell lung cancer (NCI-H522). The target compound’s dichloro-nitro motif may offer unique redox properties for cytotoxicity, though this requires validation .

Biological Activity

N-(4,5-dichloro-2-nitrophenyl)benzenesulfonamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- Two chlorine atoms at the 4 and 5 positions of the phenyl ring, which enhance its reactivity.

- A nitro group at the 2 position that can undergo reduction to form reactive intermediates.

These structural attributes contribute to its interaction with various biological targets, influencing its activity in different contexts.

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity. This is crucial for its potential use in therapeutic applications.

- Receptor Interaction : It modulates the activity of receptors involved in cellular signaling pathways, which can lead to altered cellular responses.

- Disruption of Cellular Processes : The compound affects various cellular processes, contributing to its antimicrobial and antitumor effects.

Anticancer Activity

Research indicates significant anticancer properties associated with this compound. For instance:

- In Vitro Studies : this compound exhibited potent antiproliferative effects against various cancer cell lines. In studies involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound demonstrated an IC50 value indicating effective inhibition of cell growth .

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent. In studies evaluating its efficacy against various bacterial strains:

- The minimum inhibitory concentration (MIC) values were determined, demonstrating effectiveness against pathogens such as E. coli and S. aureus.

Case Studies

- Cancer Xenograft Models : In vivo studies using xenograft models have shown that treatment with this compound significantly reduced tumor volumes compared to control groups. For instance, mice treated with doses of up to 15 mg/kg exhibited a notable decrease in tumor size within four days of treatment .

- Inflammation Models : The compound has been tested in models for anti-inflammatory activity, showing promising results in reducing edema in carrageenan-induced rat paw models .

Q & A

What are the established synthetic routes for N-(4,5-dichloro-2-nitrophenyl)benzenesulfonamide, and how can reaction conditions be optimized for yield?

Basic Research Question

Methodological Answer:

The synthesis typically involves sulfonylation of the aniline derivative. A general approach includes:

Sulfonylation: Reacting 4,5-dichloro-2-nitroaniline with benzenesulfonyl chloride in aqueous alkaline media (e.g., pyridine or NaOH) to form the sulfonamide bond.

Purification: Recrystallization from ethanol or acetone to isolate the product.

Optimization Strategies:

- Stoichiometry: Maintain a 1:1.2 molar ratio of aniline to sulfonyl chloride to minimize side reactions.

- Temperature: Conduct reactions at 0–5°C to suppress hydrolysis of the sulfonyl chloride.

- Monitoring: Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress .

What characterization techniques are essential for confirming the structure of this compound?

Basic Research Question

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Confirm substituent positions (e.g., aromatic protons near electron-withdrawing groups resonate downfield).

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 375.94 for C₁₂H₈Cl₂N₂O₄S).

- X-ray Crystallography: Resolve bond lengths and angles (e.g., S–N bond ~1.63 Å, Cl···Cl distance ~3.42 Å) using SHELX refinement .

How are standard bioactivity assays (e.g., enzyme inhibition) designed for sulfonamide derivatives like this compound?

Basic Research Question

Methodological Answer:

- Enzyme Inhibition (e.g., Cholinesterase):

- Assay Setup: Incubate compound with enzyme (e.g., acetylcholinesterase) and substrate (e.g., acetylthiocholine) in pH 8.0 buffer.

- Detection: Measure thiocholine release via Ellman’s reagent (412 nm absorbance).

- IC₅₀ Calculation: Use nonlinear regression to determine half-maximal inhibitory concentration.

Example Data:

| Derivative | IC₅₀ (μM) for BChE | IC₅₀ (μM) for AChE |

|---|---|---|

| 6k (2-Chlorobenzyl analog) | 42.21 ± 0.25 | 52.41 ± 0.27 |

| Eserine (Reference) | 0.85 ± 0.0001 | 0.04 ± 0.001 |

| Adapted from cholinesterase inhibition studies . |

How can researchers resolve contradictions in crystallographic data (e.g., enantiomorph polarity) during structure refinement?

Advanced Research Question

Methodological Answer:

- Parameter Selection: Use Flack’s x parameter instead of Rogers’ η to avoid false chirality signals in near-centrosymmetric structures .

- Validation: Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O, Cl···π).

- Software Tools: Refine using SHELXL with TWIN/BASF commands for twinned data .

How do substituent effects (e.g., halogen position) influence the bioactivity of this compound analogs?

Advanced Research Question

Methodological Answer:

- Structure-Activity Relationship (SAR):

- Experimental Validation: Synthesize analogs (e.g., bromo, methoxy) and compare IC₅₀ trends.

What computational methods are used to predict the binding modes of this compound with target enzymes?

Advanced Research Question

Methodological Answer:

- Molecular Docking:

- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of docked complexes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.